An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45)
An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant environmental and health risk. Their resistance to degradation and lipophilic nature facilitate their accumulation in the food chain, leading to potential toxic effects in both wildlife and humans. Among the 209 possible PCB congeners, 2,2',3,6'-Tetrachlorobiphenyl, also known as PCB 45, is a notable tetrachlorinated congener that warrants detailed scientific examination. This technical guide provides a comprehensive overview of the physicochemical properties of 2,2',3,6'-Tetrachlorobiphenyl, offering critical data and insights for researchers, environmental scientists, and professionals in drug development who may encounter this compound in their work, from environmental monitoring to toxicological assessment and the development of remediation strategies. Our understanding of the behavior, fate, and toxicity of this specific congener is paramount to addressing the legacy of PCB contamination.
Chemical Identity and Structure
2,2',3,6'-Tetrachlorobiphenyl (PCB 45) is a synthetic organochlorine compound. A clear understanding of its fundamental identifiers and structure is the foundation for any scientific investigation.
Table 1: Chemical Identifiers of 2,2',3,6'-Tetrachlorobiphenyl
| Identifier | Value | Source |
| IUPAC Name | 1,2,4-trichloro-3-(2-chlorophenyl)benzene | PubChem[1] |
| PCB Number | 45 | PubChem[1] |
| CAS Number | 70362-45-7 | PubChem[1] |
| Molecular Formula | C₁₂H₆Cl₄ | PubChem[1] |
| Molecular Weight | 292.0 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | PubChem[1] |
| InChI Key | VHGHHZZTMJLTJX-UHFFFAOYSA-N | PubChem[1] |
The structural arrangement of chlorine atoms on the biphenyl backbone dictates the physicochemical properties and toxicological behavior of each PCB congener. In 2,2',3,6'-Tetrachlorobiphenyl, the chlorine atoms are substituted at positions 2, 2', 3, and 6'.[2] The ortho-substituted chlorines (at positions 2, 2', 6, and 6') influence the rotation of the two phenyl rings around the central carbon-carbon bond.[2] This steric hindrance prevents the molecule from adopting a planar configuration, which in turn affects its interaction with biological receptors.[2]
Caption: Chemical structure of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45).
Physicochemical Properties
The physicochemical properties of 2,2',3,6'-Tetrachlorobiphenyl are crucial for predicting its environmental transport, fate, and bioavailability. While experimental data for this specific congener are scarce, a combination of computed values and data from related congeners can provide valuable insights.
Table 2: Physicochemical Properties of 2,2',3,6'-Tetrachlorobiphenyl
| Property | Value | Source | Notes |
| Melting Point | 106.53 °C (estimate) | ECHEMI[3] | Estimated value. Experimental data for other tetrachlorobiphenyls, such as 3,3',4,4'-Tetrachlorobiphenyl (PCB 77), show a melting point of 182-184 °C.[4] |
| Boiling Point | 347.9 °C at 760 mmHg (estimate) | ECHEMI[3] | Estimated value. Lower chlorinated Aroclors (commercial PCB mixtures) have boiling points in the range of 290-325 °C.[5] |
| Vapor Pressure | No experimental data available | - | The vapor pressure of PCBs generally decreases with increasing chlorination.[2] For comparison, the vapor pressure of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is 0.0000164 mmHg.[4] |
| Water Solubility | No experimental data available | - | PCBs are generally hydrophobic with low water solubility that decreases with increasing chlorination.[6] The water solubility of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is reported as 0.0018 mg/L.[4] |
| Octanol-Water Partition Coefficient (log Kow) | 5.4 (Computed) | PubChem[1] | The log Kow is a measure of a chemical's lipophilicity. A higher value indicates a greater tendency to partition into fatty tissues. For comparison, the experimental log Kow for 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is 6.72.[4] |
| Henry's Law Constant | No experimental data available | - | This constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase. It is a key parameter for modeling air-water exchange. |
Expert Insight: The lack of extensive experimental data for 2,2',3,6'-Tetrachlorobiphenyl highlights a critical knowledge gap. While computational models provide useful estimates, they are not a substitute for empirical measurements. The physicochemical properties of PCBs are highly dependent on the specific congener, and even small differences in chlorine substitution can lead to significant variations in behavior. For instance, the planarity of the molecule, which is influenced by the number of ortho-substituted chlorines, has a profound impact on its toxicological properties. Therefore, when conducting risk assessments or developing analytical methods, it is crucial to consider the potential range of properties for a given congener and to prioritize the acquisition of experimental data whenever feasible.
Environmental Fate and Transport
The environmental persistence and mobility of 2,2',3,6'-Tetrachlorobiphenyl are governed by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil, sediment, and organic matter, limiting its mobility in aqueous systems.[7] However, its semi-volatile nature allows for atmospheric transport over long distances.
Key Environmental Processes:
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Adsorption: Due to its hydrophobicity, PCB 45 will strongly partition to organic matter in soil and sediment. This process reduces its availability for degradation and uptake by organisms but also contributes to its long-term persistence in these environmental compartments.
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Volatilization: Although it has a low vapor pressure, volatilization from contaminated surfaces, particularly water bodies, can be a significant transport mechanism, leading to its distribution in the atmosphere.[7]
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Bioaccumulation: The high lipophilicity of 2,2',3,6'-Tetrachlorobiphenyl leads to its significant bioaccumulation in the fatty tissues of organisms. This process results in the biomagnification of the compound through the food chain, with top predators having the highest concentrations.
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Biodegradation: The degradation of PCBs in the environment is a slow process. Under anaerobic conditions, reductive dechlorination, where chlorine atoms are removed from the biphenyl structure, can occur.[8] The resulting less-chlorinated congeners may then be more susceptible to aerobic degradation by microorganisms.[8] Some bacterial strains, such as Pseudomonas, have been shown to degrade tetrachlorobiphenyls.
Caption: Environmental fate and transport pathways of 2,2',3,6'-Tetrachlorobiphenyl.
Toxicological Profile
The toxicology of PCBs is complex and congener-specific. While 2,2',3,6'-Tetrachlorobiphenyl is not classified as a dioxin-like PCB due to its non-planar structure, it still exhibits toxicity. The general health effects of PCBs in humans can include skin conditions such as chloracne, as well as damage to the liver, immune system, and reproductive system.[9] The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).
A study on the enantioselective hydroxylation of 2,2',3,6'-Tetrachlorobiphenyl (referred to as CB45 in the study) by human and rat cytochrome P450 enzymes (CYP2B6 and CYP2B1, respectively) revealed that it is metabolized to hydroxylated and dechlorinated products.[10] The toxicity of PCBs can be altered by metabolism, and the specific metabolites formed can have different biological activities than the parent compound.[10]
Key Toxicological Endpoints for PCBs:
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Carcinogenicity: PCBs are considered probable human carcinogens.
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Neurotoxicity: Developmental exposure to PCBs has been associated with neurodevelopmental deficits.
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Endocrine Disruption: PCBs can interfere with the endocrine system, particularly thyroid hormone function.
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Immunotoxicity: PCBs can suppress the immune system, making individuals more susceptible to infections.
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Reproductive and Developmental Toxicity: Exposure to PCBs can have adverse effects on reproduction and development.
Expert Insight: The toxicological evaluation of individual PCB congeners is a critical area of research. While the focus has often been on dioxin-like PCBs, non-dioxin-like congeners such as 2,2',3,6'-Tetrachlorobiphenyl can also contribute significantly to the overall toxicity of PCB mixtures found in the environment. Understanding the metabolism and mode of action of these individual congeners is essential for accurate risk assessment and for the development of effective public health interventions.
Analytical Methodologies
The accurate detection and quantification of 2,2',3,6'-Tetrachlorobiphenyl in various environmental and biological matrices are essential for monitoring, risk assessment, and regulatory compliance. The standard method for PCB analysis is gas chromatography (GC).
EPA Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography
This method is widely used for the determination of PCBs as Aroclors or as individual congeners in extracts from solid, tissue, and aqueous matrices.[11]
Experimental Protocol Outline:
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Sample Extraction:
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Solid and Tissue Samples: Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) are commonly used with solvents such as hexane/acetone or dichloromethane/acetone.
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Aqueous Samples: Liquid-liquid extraction with a suitable solvent like dichloromethane.
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Cleanup:
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The sample extracts are often subjected to a cleanup procedure to remove interfering compounds. This may involve techniques such as gel permeation chromatography (GPC), silica gel chromatography, or treatment with sulfuric acid.
-
-
Instrumental Analysis:
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- 3. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
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